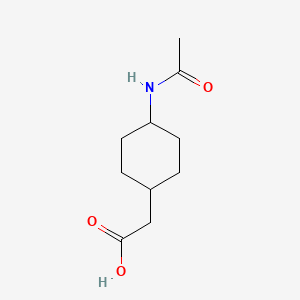

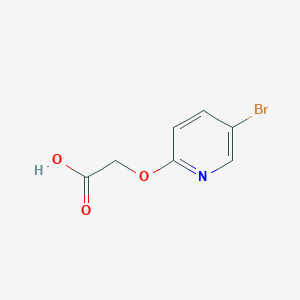

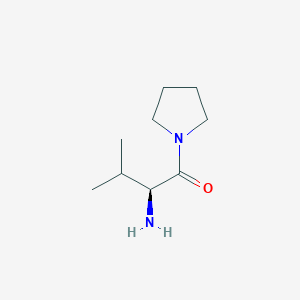

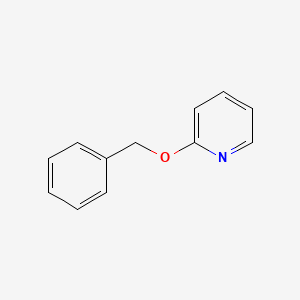

(S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one

概要

説明

2-アミノ-3-メチル-1-ピロリジン-1-イル-ブタン-1-オン: (S)-2-アミノ-3-メチル-1-(ピロリジン-1-イル)ブタン-1-オン または CHEMBL16709 バリン誘導体は、バリンまたはアミノ基またはカルボキシル基における反応から、またはグリシンの水素をヘテロ原子で置換したことから生じる誘導体を含む .

2. 製法

合成ルート:: この化合物の合成は、以下の手順で実施されます。

ピロリジンのアルキル化: ピロリジンから始め、適切なハロアルカン(例えば、ヨードメタン)を用いてアルキル化し、メチル基を導入する。

還元的アミノ化: 得られたN-メチルピロリジンをアミン(例えば、アンモニア)を用いて還元的アミノ化し、アミノ基を導入する。

ケトン形成: 得られたアミンを酸化して、ケトン基を形成する。

工業生産:: この化合物の工業生産法は、大規模生産用に最適化された上記の合成ルートのバリエーションを含む場合がある。

準備方法

Synthetic Routes:: The synthetic preparation of this compound involves the following steps:

Alkylation of Pyrrolidine: Start with pyrrolidine, and alkylate it using an appropriate alkyl halide (e.g., methyl iodide) to introduce the methyl group.

Reductive Amination: Perform reductive amination of the resulting N-methylpyrrolidine with an amine (e.g., ammonia) to introduce the amino group.

Ketone Formation: Oxidize the resulting amine to form the ketone group.

Industrial Production:: Industrial production methods for this compound may involve variations of the above synthetic routes, optimized for large-scale production.

化学反応の分析

反応::

酸化: ケトン基は酸化反応を受ける。

還元: ケトン基は対応するアルコールに還元できる。

置換: アミノ基は求核置換反応に関与できる。

酸化: 過マンガン酸カリウム(KMnO₄)やクロム酸(H₂CrO₄)などの酸化剤を使用する。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤を使用する。

置換: 塩基性条件下で適切な求核剤(例えば、ハロアルカン)と反応させる。

- 酸化: ケトンはカルボン酸に変換される。

- 還元: ケトンは対応するアルコールを与える。

- 置換: 様々なN-置換誘導体が形成される。

4. 科学研究での応用

この化合物は、以下のような用途がある。

化学: 他の化合物の合成のためのビルディングブロックとして。

生物学: 生体高分子との相互作用の研究。

医学: 潜在的な薬理効果の調査。

科学的研究の応用

This compound finds applications in:

Chemistry: As a building block for the synthesis of other compounds.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating potential pharmacological effects.

作用機序

作用機序は、コンテキストによって異なる。特定の受容体への結合、酵素阻害、または細胞経路の調節を伴う可能性がある。正確な作用を解明するには、さらなる研究が必要である。

類似化合物との比較

類似化合物の直接的なリストは持っていないが、この化合物のユニークさは、ピロリジン環、アミノ基、ケトン官能基の特定の組み合わせにある。

特性

IUPAC Name |

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBAVXVTGLANPI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332247 | |

| Record name | (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54164-07-7 | |

| Record name | (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine](/img/structure/B1267811.png)

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)